N-[3-cyano-4-(4-methoxybenzenesulfinyl)phenyl]-4-fluorobenzamide
Description
N-[3-cyano-4-(4-methoxybenzenesulfinyl)phenyl]-4-fluorobenzamide is a benzamide derivative characterized by a 3-cyano-substituted phenyl ring linked to a 4-fluorobenzamide group via a 4-methoxybenzenesulfinyl bridge.
Properties
IUPAC Name |
N-[3-cyano-4-(4-methoxyphenyl)sulfinylphenyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O3S/c1-27-18-7-9-19(10-8-18)28(26)20-11-6-17(12-15(20)13-23)24-21(25)14-2-4-16(22)5-3-14/h2-12H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHJYTXVDZGBMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-cyano-4-(4-methoxybenzenesulfinyl)phenyl]-4-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzoic acid with 3-cyano-4-(4-methoxybenzenesulfinyl)aniline under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-cyano-4-(4-methoxybenzenesulfinyl)phenyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N-[3-cyano-4-(4-methoxybenzenesulfinyl)phenyl]-4-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[3-cyano-4-(4-methoxybenzenesulfinyl)phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The cyano group and the methoxybenzenesulfinyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Functional Group Impact on Properties
- Sulfinyl vs. Sulfanyl/Sulfonyl : The sulfinyl group in the target compound introduces moderate polarity compared to sulfanyl (less polar) or sulfonyl (more polar). This may balance solubility and membrane permeability for drug delivery .
- Fluorine Substitution : The 4-fluorobenzamide motif is common in kinase inhibitors (e.g., EGFR inhibitors), where fluorine’s electronegativity stabilizes binding interactions .
Biological Activity
N-[3-cyano-4-(4-methoxybenzenesulfinyl)phenyl]-4-fluorobenzamide, with the CAS number 477866-85-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in therapeutic contexts.
- Molecular Formula : C21H15FN2O4S
- Molecular Weight : 410.42 g/mol
- Structure : The compound consists of a benzamide backbone substituted with a cyano group and a methoxybenzenesulfinyl moiety, which may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its cytotoxic effects against cancer cell lines and potential mechanisms of action.
Cytotoxicity Studies
Recent research has evaluated the cytotoxic effects of this compound on several human cancer cell lines. The results indicate varying degrees of potency:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| Cervical Cancer (SISO) | 2.87 - 3.06 | |
| Bladder Cancer (RT-112) | 3.42 - 5.59 | |
| Other Cancer Types | >10 |
The IC50 values suggest that this compound exhibits significant cytotoxicity against cervical and bladder cancer cell lines, comparable to established chemotherapeutic agents like cisplatin.
The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Studies have shown that treatment with this compound leads to an increase in both early and late apoptotic cell populations, indicating that it may trigger programmed cell death pathways:
- Early Apoptosis : Up to 10.2% of SISO cells showed signs of early apoptosis after treatment.
- Late Apoptosis : A significant increase was observed when higher concentrations were administered, suggesting a dose-dependent response.
Case Studies and Research Findings
- In Vitro Studies : A comprehensive study involving various derivatives of benzamides highlighted the structure-activity relationship (SAR) where the presence of electron-withdrawing groups enhanced cytotoxicity against specific cancer types .
- Comparative Analysis : In a comparative analysis with other compounds, this compound demonstrated superior activity against certain cancer cell lines, emphasizing its potential as a lead compound for further development .
- Apoptotic Pathway Investigation : Further investigations into the apoptotic pathways revealed that compounds similar to this compound activate caspase cascades, which are critical mediators of apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
